

Miglustat Hydrochloride's Impact on Sphingomyelin Synthesis: An In Vitro Comparative Analysis

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Compound of Interest		
Compound Name:	Miglustat hydrochloride	
Cat. No.:	B8220654	Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological compounds on cellular lipid metabolism is paramount. This guide provides a comprehensive in vitro comparison of **Miglustat hydrochloride**'s effect on sphingomyelin synthesis, juxtaposed with other key modulators of the sphingolipid pathway. The data presented herein is curated from peer-reviewed studies to facilitate an objective evaluation of these compounds' performance.

Miglustat hydrochloride, an inhibitor of glucosylceramide synthase, is primarily known for its role in substrate reduction therapy for glycosphingolipid storage disorders. However, its influence extends to other arms of the intricate sphingolipid metabolic network, including the synthesis of sphingomyelin. By inhibiting the conversion of ceramide to glucosylceramide, Miglustat indirectly increases the availability of ceramide, a key precursor for sphingomyelin synthesis. This can lead to an upregulation of sphingomyelin levels within the cell.

This guide will delve into the quantitative effects of Miglustat and its alternatives on sphingomyelin synthesis, provide detailed experimental methodologies for the cited experiments, and visualize the relevant biochemical pathways and experimental workflows.

Comparative Analysis of Sphingolipid Modulators on Sphingomyelin Synthesis







The following table summarizes the in vitro effects of **Miglustat hydrochloride** and other selected compounds on sphingomyelin levels and the activity of enzymes involved in its synthesis.



Compoun d	Primary Target	Cell Type	Concentr ation	Duration	Effect on Sphingo myelin Levels/Sy nthesis	Referenc e
Miglustat hydrochlori de	Glucosylce ramide synthase (GCS)	H3K27 mutant diffuse midline glioma (DMG)	Not specified	Not specified	Increased expression	[1]
Eliglustat	Glucosylce ramide synthase (GCS)	H3K27 mutant diffuse midline glioma (DMG)	Not specified	Not specified	Increased expression	[1]
Primary hippocamp al neurons	100 nM	Not specified	No significant effect on total sphingomy elin	[2]		
D609	Sphingomy elin synthase (SMS)	Huh7	Dose- dependent	Not specified	Decreased SMS activity (23% and 50% inhibition)	[3]
U118	Not specified	Not specified	30% decrease in sphingomy elin mass			

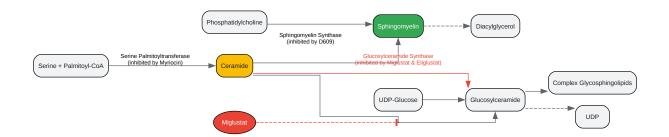


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Myriocin	Serine palmitoyltra nsferase (SPT)	СНО	Not specified	Not specified	Markedly decreased	[4]
HepG2	200 μΜ	24 hours	47% reduction	[5]	_	
Primary murine hepatocyte s	200 μΜ	24 hours	38% reduction	[5]		
GW4869	Neutral sphingomy elinase (nSMase)	Human Retinal Ganglion Cells (hRGCs)	10 μΜ	24 hours	Indirectly suggested increase (27% reduction in ceramide, a product of SM hydrolysis)	[6]
siRNA targeting SMS1	Sphingomy elin synthase 1 (SMS1)	Jurkat	Not specified	Not specified	Decreased sphingomy elin mass	[7]

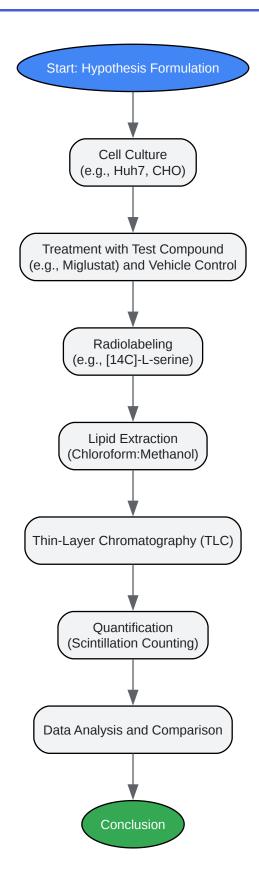
Visualizing the Sphingolipid Metabolic Pathway

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and highlights the enzymatic step inhibited by **Miglustat hydrochloride**, leading to an increased substrate pool for sphingomyelin synthesis.









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